molecular formula C6H8N2O2S B8037653 5-(2-hydroxyethyl)-2-sulfanyl-1H-pyrimidin-6-one

5-(2-hydroxyethyl)-2-sulfanyl-1H-pyrimidin-6-one

Cat. No.: B8037653
M. Wt: 172.21 g/mol
InChI Key: BHOFBQMOMPQKCN-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-2-sulfanyl-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)-2-sulfanyl-1H-pyrimidin-6-one typically involves the reaction of 2-mercapto-4,6-dihydroxypyrimidine with ethylene oxide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyethyl)-2-sulfanyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.

    Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol or alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-(2-hydroxyethyl)-2-sulfanyl-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-2-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The hydroxyl and thiol groups play a crucial role in these interactions, enabling the compound to form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 2-mercapto-4,6-dihydroxypyrimidine
  • 5-(2-hydroxyethyl)-4-methylthiazole
  • 2-hydroxyethyl methacrylate

Uniqueness

5-(2-hydroxyethyl)-2-sulfanyl-1H-pyrimidin-6-one is unique due to its combination of hydroxyl and thiol functional groups on a pyrimidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-hydroxyethyl)-2-sulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOFBQMOMPQKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)S)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=N1)S)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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